molecular formula C26H29N3O3 B304236 4-(3-methoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(3-methoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B304236
M. Wt: 431.5 g/mol
InChI Key: QSLYUBGFUKGBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-methoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as CTQ, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of quinolinecarboxamides and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of 4-(3-methoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. For example, 4-(3-methoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-(3-methoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory effects, it has been shown to exhibit anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to exhibit neuroprotective effects by reducing neuronal damage and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3-methoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide for lab experiments is its high potency and specificity, which allows for precise and targeted studies of its biological effects. However, one limitation of 4-(3-methoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 4-(3-methoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its potential use as a tool for studying the mechanisms of inflammation and cancer progression. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-methoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 4-(3-methoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 4-chloro-3-methoxybenzaldehyde with 2,7,7-trimethyl-5-oxo-4,5,6,7-tetrahydro-3H-quinoline-3-carboxylic acid, followed by the addition of 6-methyl-2-pyridinamine. The resulting product is then purified using column chromatography to yield 4-(3-methoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in its pure form.

Scientific Research Applications

4-(3-methoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

4-(3-methoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

4-(3-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H29N3O3/c1-15-8-6-11-21(27-15)29-25(31)22-16(2)28-19-13-26(3,4)14-20(30)24(19)23(22)17-9-7-10-18(12-17)32-5/h6-12,23,28H,13-14H2,1-5H3,(H,27,29,31)

InChI Key

QSLYUBGFUKGBIS-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC)C(=O)CC(C3)(C)C)C

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC)C(=O)CC(C3)(C)C)C

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.